molecular formula C12H8N4 B5758590 pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine

pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine

Cat. No. B5758590
M. Wt: 208.22 g/mol
InChI Key: ANMGHQUYEIIMOP-UHFFFAOYSA-N
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Description

Pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine is not fully understood. However, studies have suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in inflammation and fungal and bacterial infections.
Biochemical and Physiological Effects:
Pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine has been shown to have low toxicity in vitro and in vivo. It has been found to be metabolized by the liver and excreted in urine. Studies have also suggested that it may have antioxidant activity and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine in laboratory experiments is its potential applications in medicinal chemistry. It has been shown to have various biological activities and may be useful in developing new drugs. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.

Future Directions

1. Further studies are needed to understand the mechanism of action of pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine.
2. The synthesis of novel derivatives of this compound should be explored to improve its biological activity.
3. The potential applications of this compound in developing new drugs should be further investigated.
4. The toxicity and pharmacokinetics of this compound should be studied in more detail.
5. The antioxidant activity of this compound should be further explored, and its potential applications in treating oxidative stress-related diseases should be investigated.

Scientific Research Applications

Pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine has potential applications in medicinal chemistry. It has been studied for its anticancer activity, and several derivatives of this compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. Additionally, this compound has been studied for its anti-inflammatory, antifungal, and antibacterial activities.

properties

IUPAC Name

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-3-7-15-9(5-1)13-11-12(15)14-10-6-2-4-8-16(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMGHQUYEIIMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)N=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine
Reactant of Route 3
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine
Reactant of Route 4
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine
Reactant of Route 5
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine
Reactant of Route 6
pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine

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